An In-Depth Technical Guide to 6-Chloro-2-Iodopurine Riboside: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 6-Chloro-2-Iodopurine Riboside: Structure, Properties, and Synthetic Utility
Introduction
In the landscape of medicinal chemistry and drug discovery, the strategic design and synthesis of novel therapeutics depend on the availability of versatile chemical scaffolds. 6-Chloro-2-iodopurine-9-β-D-ribofuranoside, hereafter referred to as 6-chloro-2-iodopurine riboside, has emerged as a pivotal intermediate. As a purine nucleoside analogue, this compound provides a robust platform for the synthesis of a diverse array of biologically active molecules.[1] Its unique dihalogenated structure, featuring a reactive chlorine atom at the C6 position and an iodine atom at the C2 position, allows for selective and sequential chemical modifications. This guide offers an in-depth examination of its physicochemical properties, a validated synthetic protocol, and its strategic application in the development of targeted therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and biological screening. 6-Chloro-2-iodopurine riboside is typically a white to off-white solid, with solubility in dimethyl sulfoxide (DMSO) and slight solubility in methanol.[2]
Chemical Structure
The foundational structure consists of a purine core, functionalized with a chlorine atom at the 6-position and an iodine atom at the 2-position. This dihalogenated purine is attached to a β-D-ribofuranose sugar moiety at the N9 position.
Physical and Chemical Data
The key quantitative descriptors for 6-chloro-2-iodopurine riboside are summarized below for quick reference by researchers.
| Property | Value | Source(s) |
| IUPAC Name | 6-Chloro-2-iodo-9-β-D-ribofuranosyl-9H-purine | [3] |
| CAS Number | 313477-85-9 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀ClIN₄O₄ | [2][4] |
| Molecular Weight | 412.57 g/mol | [2][4] |
| Appearance | White to off-white solid | [2] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in DMSO, slightly soluble in methanol | [2] |
Spectroscopic Profile
For unambiguous identification and quality control, spectroscopic analysis is essential. While specific spectra are proprietary to the analyzing laboratory, the expected profile is as follows:
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Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy would confirm the presence of the ribose sugar protons and the C8 proton of the purine ring. ¹³C NMR would show distinct signals for each of the ten carbon atoms.
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Mass Spectrometry (MS): Mass analysis would confirm the molecular weight of 412.57 g/mol , with a characteristic isotopic pattern due to the presence of chlorine.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic peaks for O-H (hydroxyl groups), N-H, C-N, and C-O bonds present in the molecule.
Chemical Synthesis and Reactivity
The utility of 6-chloro-2-iodopurine riboside is intrinsically linked to its synthesis and subsequent reactivity. The presence of two different halogen atoms at electronically distinct positions (C2 and C6) is the key to its versatility.
Overview of Synthetic Strategy
The synthesis of purine nucleosides can be complex. A common and effective method involves a one-pot glycosylation and cyclization procedure, starting from appropriately substituted chloropyrimidines.[5] This approach allows for the efficient construction of the purine ring system directly onto the ribose sugar. An alternative strategy involves the direct halogenation of a pre-existing purine nucleoside, such as the synthesis of 6-chloro-2-iodopurine from hypoxanthine through a regiospecific lithiation and quenching sequence.[6][7]
Detailed Experimental Protocol: Synthesis from Dihalogenated Purine Precursors
This protocol describes a common method for synthesizing N6-substituted adenosine analogues, which leverages a dihalogenated purine riboside intermediate. This self-validating system ensures high conversion and purity.
Objective: To synthesize a novel N6-alkylated adenosine analogue from a 2,6-dihalogenopurine riboside precursor.
Step 1: Amination of the C6 Position
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Rationale: The chlorine atom at the C6 position is more susceptible to nucleophilic aromatic substitution than the iodine at C2. This differential reactivity allows for selective functionalization.
-
Procedure:
-
Dissolve the acylated 2,6-dihalogenopurine nucleoside (1 equivalent) in a suitable solvent such as methanol.
-
Add the desired primary or secondary amine (1.5-2 equivalents).
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Stir the reaction mixture at room temperature for 18-24 hours.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, evaporate the solvent under reduced pressure.
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Step 2: Deprotection of the Ribose Moiety
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Rationale: The acyl protecting groups (e.g., p-toluoyl) on the ribose hydroxyls must be removed to yield the final, biologically active nucleoside.
-
Procedure:
Step 3: Purification
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Rationale: Purification is critical to isolate the target compound from unreacted starting materials and byproducts.
-
Procedure:
-
Purify the residue using silica gel column chromatography.
-
Elute with a gradient of chloroform and methanol (e.g., 20:1, 15:1, 8:1) to isolate the final product.[8]
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final N6-alkylated 2-iodo-adenosine analogue.
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Reactivity and Synthetic Utility
The true power of 6-chloro-2-iodopurine riboside lies in its capacity for sequential, site-selective reactions:
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C6 Position (Chloro): Highly susceptible to nucleophilic substitution with amines, thiols, and alcohols to generate a wide range of 6-substituted purine derivatives.
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C2 Position (Iodo): Serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This allows for the introduction of aryl, heteroaryl, or alkynyl groups, dramatically increasing molecular diversity.
Applications in Drug Discovery
6-Chloro-2-iodopurine riboside is not an end-product but a critical starting material for creating libraries of compounds for high-throughput screening and lead optimization.
Role as a Key Intermediate
This compound is a foundational building block for synthesizing molecules with therapeutic potential against a variety of diseases. Purine nucleoside analogues are known to possess broad antitumor activity, often by inhibiting DNA synthesis or inducing apoptosis.[1] The ability to selectively modify the C2 and C6 positions allows for the fine-tuning of a molecule's interaction with specific biological targets, such as enzymes or receptors.[9] For instance, it is a key reactant in the synthesis of isozyme-specific enzyme inhibitors and receptor agonists for cardiovascular research.[9]
Workflow for Generating Compound Libraries
The differential reactivity of the two halogen atoms enables a logical and efficient workflow for creating diverse chemical libraries. A researcher can first perform a nucleophilic substitution at the C6 position with a set of amines and then subject each of these products to a series of C-C coupling reactions at the C2 position.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6-Chloro-2-iodo-9-beta-D-ribofuranosyl purine_Pannacean (Henan) Medicine Science Technologies, Ltd. [en.pannacean.com]
- 3. nextsds.com [nextsds.com]
- 4. nexconn.com [nexconn.com]
- 5. 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openaccesspub.org [openaccesspub.org]
- 9. nbinno.com [nbinno.com]
